2-Carba-cyclic phosphatidic acid sodium salt, commonly referred to as 2Ccpa sodium, is a synthetic derivative of cyclic phosphatidic acid, which is a naturally occurring phospholipid mediator. This compound has garnered attention due to its unique structural properties and biological activities. The sodium salt form enhances its solubility and bioavailability, making it suitable for various scientific applications.
2Ccpa sodium is classified under cyclic phosphatidic acids, which are characterized by a cyclic phosphate ring at the sn-2 and sn-3 positions of the glycerol backbone. It is synthesized from cyclic phosphatidic acid through chemical modifications that replace the phosphate oxygen with a methylene group at the sn-2 position, resulting in enhanced biological activity compared to its natural counterpart .
The synthesis of 2Ccpa sodium involves several steps:
The synthesis must be conducted under controlled conditions to ensure high purity and yield. Techniques such as thin-layer chromatography and mass spectrometry are employed for purification and structural confirmation of the synthesized compound.
The molecular structure of 2Ccpa sodium features a glycerol backbone with a cyclic phosphate ring. The key modification is the presence of a methylene group at the sn-2 position instead of an oxygen atom, which alters its chemical reactivity and biological function.
2Ccpa sodium participates in several biochemical reactions:
The degradation products are analyzed using techniques such as liquid chromatography coupled with mass spectrometry, providing insights into their biological relevance and potential therapeutic applications.
The mechanism by which 2Ccpa sodium exerts its effects primarily involves:
Studies have demonstrated that 2Ccpa sodium influences key signaling pathways like extracellular signal-regulated kinase phosphorylation, highlighting its potential role in modulating cellular functions related to growth and development .
2Ccpa sodium has several applications in scientific research:
Cyclic phosphatidic acid (cPA) is an endogenous phospholipid mediator first isolated from Physarum polycephalum slime mold, featuring a unique sn-2/sn-3 cyclic phosphate ring on its glycerol backbone [1] [2]. Despite its significant biological activities, the therapeutic potential of native cPA is limited by its inherent metabolic instability. The cyclic phosphate bond is highly susceptible to enzymatic and non-enzymatic hydrolysis in vivo, resulting in rapid degradation into inactive lysophosphatidic acid (LPA) derivatives [5] [10]. This instability reduces cPA’s bioavailability and duration of action, necessitating structural modifications for clinical translation.
2-Carba-cPA (2ccPA) sodium represents a metabolically stabilized analogue engineered to overcome these limitations. Its key modification replaces the oxygen atom at the sn-2 position of the glycerol backbone with a methylene group (-CH₂-), transforming the cyclic phosphate into a hydrolysis-resistant phosphonate group [1] [10]. This substitution confers three critical advantages:
Table 1: Structural and Stability Comparison of cPA vs. 2ccPA
Property | Native cPA | 2ccPA Sodium |
---|---|---|
sn-2 Position | Oxygen (phosphate) | Methylene (phosphonate) |
Cyclic Bond Stability | Low (acid/enzyme-sensitive) | High (acid-resistant) |
Half-life (Plasma, IP) | Minutes | 16 minutes (at 1.6 mg/kg dose) |
Brain Penetration (IP) | Undetectable | Detectable at 20 min post-dose |
Autotaxin Inhibition | Moderate | Potent (IC₅₀ ~nM range) |
2ccPA sodium exhibits multi-target mechanisms against neuroinflammation and neurodegeneration, validated across preclinical models:
Table 2: Neuroprotective Effects of 2ccPA in Preclinical Models
Disease Model | Key Findings | Proposed Mechanism |
---|---|---|
Cuprizone-induced demyelination | ↓ Demyelination, ↓ microglial activation, ↑ motor function | NLRP3 inflammasome suppression |
Experimental autoimmune encephalomyelitis (EAE) | ↓ Spinal cord injury, ↓ autoreactive T cells/macrophages | Peripheral immune cell infiltration block |
Traumatic brain injury (stab wound) | ↓ IL-1β/IL-6/TNF-α, ↑ M2 microglia | MAPK pathway inhibition |
MRL/lpr neuropsychiatric lupus | ↓ Depression-like behavior, ↓ anti-dsDNA antibodies | Microglial M1-to-M2 shift |
While 2ccPA’s central nervous system (CNS) effects are well-documented, its influence on peripheral immunity remains underexplored. Critical gaps include:
Table 3: Key Research Gaps in Peripheral Immune Modulation by 2ccPA
Research Gap | Current Evidence | Critical Unanswered Questions |
---|---|---|
Macrophage/DC modulation | ↓ Cytokines in THP-1 cells [1] | Effects on primary human macrophages/DCs? TLR signaling? |
T-cell/B-cell interactions | Reduced T-cell infiltration in EAE [3] | Direct vs. indirect T-cell suppression? B-cell antibody production? |
Astrocyte-dependent microglial polarization | Astrocyte-conditioned media required for M2 shift [4] | Soluble mediators involved? Role of LPA receptors? |
Systemic antibody regulation | ↓ Plasma anti-dsDNA in lupus model [6] | Mechanism: B-cell inhibition or T-cell help suppression? |
Compounds Mentioned in Article
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: